molecular formula C30H48O B197902 (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one CAS No. 20248-08-2

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one

Cat. No. B197902
CAS RN: 20248-08-2
M. Wt: 424.7 g/mol
InChI Key: KPUDOJPVQQJLGI-XYWPKQKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one is a useful research compound. Its molecular formula is C30H48O and its molecular weight is 424.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Analysis in Medicinal Plants

A study conducted by Arora Sunita, M. Sonam, and K. Ganesh in 2017 focused on the chromatographic analysis of an endangered medicinal plant, Sarcostemma viminale, from the Thar Desert in Rajasthan, India. The research utilized gas chromatography-mass spectrometry (GC-MS) to identify bioactive phytochemicals in the plant, including 4,4,6a,6b,8a,11,11,14b-octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one. This compound was found in significant quantities in various extracts, highlighting its potential role in the plant's medicinal properties (Arora, Sonam, & Ganesh, 2017).

Structural Studies in Chemistry

The compound has been involved in structural studies, such as the work of Yamaguchi et al. in 1993. They reported the structures of two diastereomers where a cyclobutane moiety is fused to a 13-membered ring. The research provides insights into the conformations and configurations of complex molecular structures, which can be valuable in various chemical synthesis applications (Yamaguchi, Takeda, Shimotani, & Yoshii, 1993).

Potential Anti-cancer Applications

In 2020, Umar et al. conducted an in silico study to investigate the potential of bioactive compounds from Raphia taedigera seed oil as anti-cancer agents. The compound 4,4,6a,6b,8a,11,11,14b-octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one demonstrated promising binding affinity in molecular docking studies targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting potential efficacy in cancer treatment (Umar et al., 2020).

Biomedical Engineering Applications

A 2011 study by Ma et al. on Phyllostachys pubescens extractives identified the compound as a significant constituent. This research points to potential applications of the compound in the field of biomedical engineering, particularly in developing new biomedicines (Ma, Wu, Zhang, & Peng, 2011).

Synthesis and Antiprotozoal Activity

Research by Ismail et al. in 2003 on the synthesis and antiprotozoal activity of certain compounds included this chemical as a part of their study. Their work contributes to understanding the potential use of such compounds in treating protozoal infections, although the specific role of this compound in their findings is not explicitly detailed (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

properties

IUPAC Name

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-23H,9-19H2,1-8H3/t22?,23-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUDOJPVQQJLGI-XYWPKQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555554
Record name (5xi)-Olean-13(18)-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one

CAS RN

20248-08-2
Record name (5xi)-Olean-13(18)-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.